3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Structure-Activity Relationship Positional Isomerism Phenylpyrrole Derivatives

Essential for SAR studies requiring the specific 3,4-dichloro isomer. Its distinct electronic/steric properties versus the 3,5-dichloro isomer (CAS 1443349-42-5) are critical for maintaining variable control in biological evaluations and analytical comparisons. Preliminary in vitro anticancer activity warrants high-purity procurement to minimize assay interference.

Molecular Formula C12H11Cl2NO
Molecular Weight 256.12 g/mol
CAS No. 1443349-29-8
Cat. No. B12652918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
CAS1443349-29-8
Molecular FormulaC12H11Cl2NO
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C12H11Cl2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3
InChIKeyLQKSWVWQNWJQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-29-8): Structural Overview and Research Procurement Context


3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-29-8) is a synthetic organic compound belonging to the phenylpyrrole derivative class, characterized by a secondary alcohol linkage connecting a 3,4-dichlorophenyl group to a 1-methyl-2-pyrrolyl moiety. Its molecular formula is C12H11Cl2NO with a molecular weight of 256.12 g/mol . The compound is structurally related to known phenylpyrrole fungicides and bioactive pyrrole-containing molecules, and has been preliminarily evaluated for anticancer properties in vitro . It is commercially available from multiple research chemical suppliers with purity specifications typically ranging from 95% to 98% .

Why 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol Cannot Be Interchanged with Generic Phenylpyrrole Analogs


Phenylpyrrole derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the chlorination pattern on the phenyl ring and the substitution on the pyrrole nitrogen. The 3,4-dichloro substitution pattern confers distinct electronic and steric properties compared to the 3,5-dichloro positional isomer (CAS 1443349-42-5) and other analogs . In related phenylpyrrole fungicide series, even minor changes in substitution dramatically alter biological target engagement and physicochemical profiles [1]. Procurement of generic or positional isomer substitutes without explicit comparative validation introduces uncontrolled variables that may compromise experimental reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol: Comparator-Based Analysis


Positional Isomer Differentiation: 3,4-Dichloro vs. 3,5-Dichloro Substitution Pattern

The compound differs from its closest commercially available analog, 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-42-5), solely in the chlorination pattern on the phenyl ring (3,4- vs. 3,5-dichloro substitution). Both compounds share identical molecular formula (C12H11Cl2NO) and molecular weight (256.12 g/mol) [1]. No direct head-to-head biological or physicochemical comparison data were identified in accessible primary literature. The significance of this positional difference in biological systems remains unquantified and represents a research gap.

Structure-Activity Relationship Positional Isomerism Phenylpyrrole Derivatives

Vendor Purity Specification Comparison: Available Commercial Grades

Commercially available purity specifications for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol vary by vendor. Leyan offers 98% purity , while AKSci specifies 95% minimum purity . This compares to the 3,5-dichloro positional isomer (CAS 1443349-42-5) which is also available at 95% purity from multiple vendors . No certified reference standard or pharmacopeial monograph exists for either compound.

Quality Control Procurement Specifications Purity Analysis

Synthetic Route Documentation: Reaction of 3,4-Dichlorobenzaldehyde with 1-Methyl-2-pyrrolecarboxaldehyde

A documented synthetic route for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves the reaction of 3,4-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent . This contrasts with alternative synthetic approaches described for the 3,5-dichloro positional isomer, which may utilize different starting materials or catalytic conditions . No comparative yield or efficiency data between these routes have been published.

Organic Synthesis Method Development Reduction Reaction

Preliminary In Vitro Cytotoxicity Profile: A549 and HepG2 Cell Lines

Preliminary in vitro studies have evaluated 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol for cytotoxic effects against A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cell lines, demonstrating observable cytotoxicity . No quantitative IC50 values or comparator data against the 3,5-dichloro isomer or other phenylpyrrole analogs were identified in accessible literature. The absence of parallel testing under identical conditions precludes any claim of differential potency.

Anticancer Screening Cytotoxicity Assay Cell Viability

Evidence-Based Application Scenarios for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol in Research Procurement


Structure-Activity Relationship (SAR) Studies on Phenylpyrrole Chlorination Patterns

Researchers investigating the biological or physicochemical consequences of chlorine substitution position on phenylpyrrole scaffolds require the specific 3,4-dichloro isomer as a distinct comparator to the 3,5-dichloro isomer (CAS 1443349-42-5) and other positional variants. Procurement of the precisely defined 3,4-dichloro compound is essential for maintaining variable control in SAR campaigns .

In Vitro Anticancer Screening Panels Requiring Defined Chemical Diversity

Given preliminary cytotoxic activity signals against A549 and HepG2 cell lines, this compound may be incorporated into broader screening libraries where its activity can be directly benchmarked against structural analogs under standardized assay conditions . Procurement at 98% purity may reduce impurity-related assay interference.

Synthetic Methodology Development for Phenylpyrrole Secondary Alcohols

The documented synthetic route involving 3,4-dichlorobenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde with a reducing agent provides a starting point for method optimization studies . Researchers developing novel catalytic reduction protocols may use this compound as a target molecule for yield optimization and scope expansion.

Physicochemical Property Profiling of Positional Isomer Pairs

Studies comparing solubility, logP, melting point, and chromatographic retention behavior between 3,4-dichloro and 3,5-dichloro positional isomers require authentic samples of each compound. Such data, once generated, would inform predictive models for drug-likeness and formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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